Sodium;4-amino-6-oxo-5-pentan-2-yl-5-prop-2-enylpyrimidine-2-thiolate
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Overview
Description
Sodium;4-amino-6-oxo-5-pentan-2-yl-5-prop-2-enylpyrimidine-2-thiolate, also known as Sodium Thiopental, is a barbiturate derivative. It is widely recognized for its use as an anesthetic and a “truth serum” in popular culture. This compound has a molecular formula of C11H17N2NaO2S and was first synthesized in the 1930s by Ernest H. Volwiler and Donalee L. Tabern while working for Abbott Laboratories .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium Thiopental involves the reaction of thiourea with ethyl acetoacetate in the presence of sodium ethoxide. This reaction forms the intermediate compound, which is then reacted with 2-bromo-2-methylbutane to yield Sodium Thiopental .
Industrial Production Methods
Industrial production of Sodium Thiopental follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in a crystalline form and is highly soluble in water .
Chemical Reactions Analysis
Types of Reactions
Sodium Thiopental undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium Thiopental has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving the inhibition of neuronal activity.
Medicine: Used as an anesthetic and in the induction of general anesthesia.
Industry: Utilized in the production of other barbiturate derivatives.
Mechanism of Action
Sodium Thiopental acts on the gamma-aminobutyric acid (GABA) receptor, enhancing its activity. This results in decreased neuronal activity, leading to sedation and anesthesia. The compound binds to the GABA receptor, increasing the duration of chloride ion channel opening, which hyperpolarizes the neuronal membrane and inhibits action potentials .
Comparison with Similar Compounds
Similar Compounds
Sodium Amytal: Another barbiturate used as a sedative and hypnotic.
Phenobarbital: Used as an anticonvulsant and sedative.
Pentobarbital: Used for euthanasia and as a sedative.
Uniqueness
Sodium Thiopental is unique due to its rapid onset of action and short duration of effect, making it ideal for induction of anesthesia. Unlike other barbiturates, it is not used for prolonged sedation due to its rapid redistribution from the brain to other tissues .
Properties
Molecular Formula |
C12H18N3NaOS |
---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
sodium;4-amino-6-oxo-5-pentan-2-yl-5-prop-2-enylpyrimidine-2-thiolate |
InChI |
InChI=1S/C12H19N3OS.Na/c1-4-6-8(3)12(7-5-2)9(13)14-11(17)15-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H3,13,14,15,16,17);/q;+1/p-1 |
InChI Key |
DDHBZUHWDGMLKV-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(C)C1(C(=NC(=NC1=O)[S-])N)CC=C.[Na+] |
Origin of Product |
United States |
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